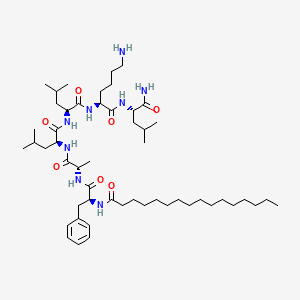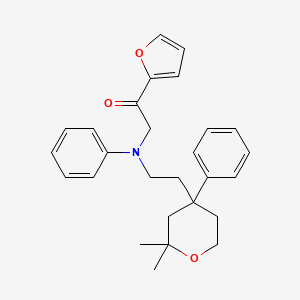
Palmitoyl hexapeptide-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitoyl hexapeptide-14, also known as Palmitoyl hexapeptide-6, is a bioactive peptide widely recognized for its anti-aging properties. This compound is a short chain of amino acids linked to a palmitoyl group, which enhances its ability to penetrate the skin. It stimulates the proliferation of dermal fibroblast cells, boosting collagen production and improving skin elasticity .
準備方法
Synthetic Routes and Reaction Conditions
Palmitoyl hexapeptide-14 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Cleavage of the peptide: from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Purification: of the peptide using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The process is optimized for high yield and purity, ensuring the peptide’s efficacy in cosmetic formulations .
化学反応の分析
Types of Reactions
Palmitoyl hexapeptide-14 primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Exposure to oxidizing agents can lead to the oxidation of amino acid side chains.
Reduction: Reducing agents can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and EDC are commonly used in peptide synthesis.
Cleavage Reagents: TFA is used to cleave the peptide from the resin.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Major Products Formed
The primary product of these reactions is this compound itself. Oxidation and reduction reactions can lead to modified peptides with altered properties .
科学的研究の応用
Palmitoyl hexapeptide-14 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and proliferation.
Medicine: Explored for its potential in wound healing and anti-inflammatory treatments.
Industry: Widely used in the cosmetic industry for its anti-aging properties, improving skin elasticity, and reducing wrinkles
作用機序
Palmitoyl hexapeptide-14 exerts its effects by stimulating the proliferation of dermal fibroblast cells, which are responsible for collagen production. It inhibits matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin in the skin. By doing so, it helps rebuild the skin’s extracellular matrix (ECM), improving elasticity and water retention .
類似化合物との比較
Similar Compounds
Palmitoyl pentapeptide-4: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Often referred to as a “Botox-like” peptide for its ability to reduce muscle contractions.
Palmitoyl tetrapeptide-7: Reduces inflammation and improves skin texture.
Uniqueness
Palmitoyl hexapeptide-14 stands out due to its dual action of stimulating collagen production and inhibiting MMPs. This makes it particularly effective in anti-aging formulations, providing both immediate and long-term benefits .
特性
分子式 |
C52H92N8O7 |
|---|---|
分子量 |
941.3 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1 |
InChIキー |
QOJFGLKMGVFTQV-AGPWLXQASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)







![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)

